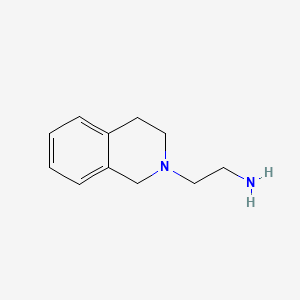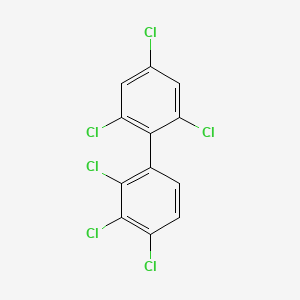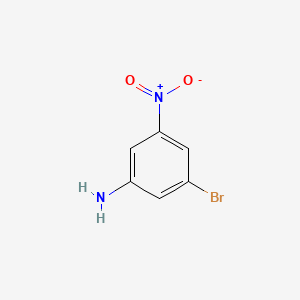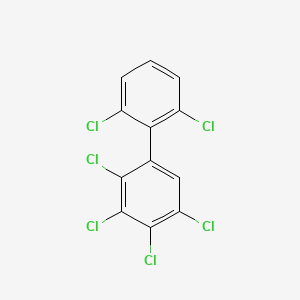
2,2',3,4,5,6'-Hexachlorobiphenyl
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorinated biphenyls can involve various chemical reactions, including halogenation and coupling reactions. For instance, the preparation of the 5,6-arene oxide of a tetrachlorobiphenyl was achieved through a sequence of reactions that included decarboxylative selenation and selenoxide elimination, followed by a decarboxylative elimination . Although this paper does not directly describe the synthesis of 2,2',3,4,5,6'-Hexachlorobiphenyl, the methodologies used could be relevant for synthesizing similarly chlorinated biphenyls.
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls is characterized by two benzene rings connected by a single bond, allowing for rotation and various degrees of dihedral angles between the rings. For example, a related compound, 2,3-Dichloro-3',4'-dihydroxybiphenyl, exhibits intramolecular hydrogen bonding and a dihedral angle of 59.39(8)° between the benzene rings . This information provides insight into the potential molecular conformation of 2,2',3,4,5,6'-Hexachlorobiphenyl, although the presence of additional chlorine atoms would influence its exact structure.
Chemical Reactions Analysis
Chlorinated biphenyls can undergo various chemical reactions, including oxidative and reductive processes. The synthesis paper indicates that decarboxylative eliminations can be an effective step in the synthesis of chlorinated biphenyls. Additionally, the paper on the synthesis of substituted hexa-2,4-diynes suggests that catalyzed coupling reactions are useful for creating complex organic molecules, which could be applicable to the synthesis and reactions of chlorinated biphenyls.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated biphenyls like 2,2',3,4,5,6'-Hexachlorobiphenyl are influenced by the degree of chlorination and the molecular structure. These compounds are typically non-polar, hydrophobic, and resistant to degradation, leading to their persistence in the environment. The intramolecular hydrogen bonding observed in a related compound could also affect the melting and boiling points, solubility, and chemical reactivity of 2,2',3,4,5,6'-Hexachlorobiphenyl. However, specific physical and chemical property data for this compound are not provided in the papers referenced.
Aplicaciones Científicas De Investigación
Application 5: Industrial Use
- Summary of the Application : 2,2’,3,4,5,6’-Hexachlorobiphenyl was formerly used in various industrial applications due to its chemical stability and resistance to heat. It was used in electrical transformers, hydraulic fluids, as a plasticizer in synthetic resins, and in several daily applications such as paint, ink, and surface coatings .
- Results or Outcomes : The use of 2,2’,3,4,5,6’-Hexachlorobiphenyl in these applications has led to widespread environmental contamination due to its persistence and bioaccumulation potential .
Application 6: Toxicological Profile
- Summary of the Application : This research focuses on the toxicological profile of ultrapure 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl (also known as PCB 180) in adult rats .
- Methods of Application : The study involved exposing adult rats to PCB 180 and observing the resulting physiological changes. The specific methods of application and experimental procedures are not detailed in the available information .
- Results or Outcomes : The study found that exposure to PCB 180 can lead to various toxic effects .
Safety And Hazards
Propiedades
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-2-1-3-7(14)9(6)5-4-8(15)11(17)12(18)10(5)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPQKLGBEKEZBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074202 | |
| Record name | 2,2',3,4,5,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,5,6'-Hexachlorobiphenyl | |
CAS RN |
68194-15-0 | |
| Record name | 2,2',3,4,5,6'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5,6'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12209RQ3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)


![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)

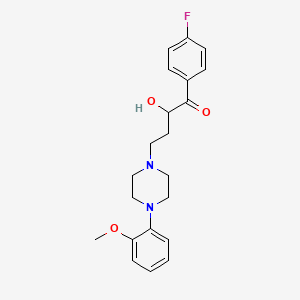
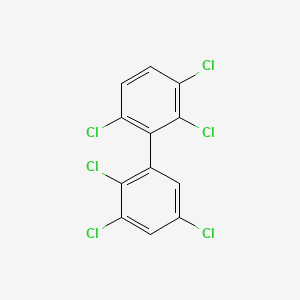
![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)
